molecular formula C15H24Cl2N2 B7984280 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B7984280
M. Wt: 303.3 g/mol
InChI Key: PUFXBVAHLIGFPS-UHFFFAOYSA-N
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Description

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic building block. The compound features a spirocyclic diazaspiro[4.5]decane core, a structural motif recognized for its three-dimensional rigidity and potential in the design of novel biologically active molecules . The benzyl group at the 8-position and the dihydrochloride salt form enhance the molecule's properties for further chemical manipulation and handling . The diazaspiro[4.5]decane scaffold is a privileged structure in drug discovery. Research into similar diazaspiro compounds has demonstrated their significant value as key pharmacophores in developing ligands for central nervous system (CNS) targets . For instance, derivatives containing the 2,8-diazaspiro[4.5]decane structure have been investigated as high-affinity and selective ligands for the dopamine D3 receptor (D3R), a key G-protein-coupled receptor (GPCR) target for neurological and psychiatric disorders . Furthermore, structurally related spirocyclic compounds have shown promise as small-molecule modulators of the autophagy-lysosome pathway (ALP), a cellular process critically important in neurodegenerative diseases such as Alzheimer's . This makes 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride a versatile intermediate for researchers exploring new therapeutic strategies in neuroscience and beyond. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;;/h1-5,16H,6-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXBVAHLIGFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Protective Group Strategies

The synthesis of spirocyclic diazaspiro compounds often begins with the formation of the spiro core. As detailed in CN102070633B , a tert-butyl (Boc)-protected 1,8-diazaspiro[4.5]decane derivative is synthesized via a three-step sequence:

  • Oxidation : A ketone intermediate is oxidized using trifluoroperacetic acid or urea hydrogen peroxide.

  • Michael Addition : The oxidized product undergoes Michael addition in alcoholic solvents (e.g., methanol, ethanol) with bases like DIPEA (N,N-diisopropylethylamine).

  • Hydrogenation : Catalytic hydrogenation with Raney nickel (5–50% catalyst loading) at 10–55 psi and 25–65°C yields the spirocyclic amine.

For the benzyl-protected variant, the Boc group is replaced with a benzyl moiety during the protection step. This modification requires selective alkylation of the secondary amine using benzyl bromide or chloride in the presence of a base such as triethylamine.

Reductive Amination Pathway

An alternative route involves reductive amination to construct the spiro framework. Evitachem highlights the use of lithium aluminum hydride (LiAlH4) to reduce imine intermediates formed from cyclic ketones and benzylamine derivatives. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 0–25°C to minimize side reactions.

  • Workup : Acidic hydrolysis (e.g., HCl) to isolate the dihydrochloride salt.

Optimization of Reaction Conditions

Catalytic Hydrogenation

Hydrogenation is critical for achieving high yields of the spirocyclic structure. Data from CN102070633B reveals that Raney nickel outperforms palladium or platinum catalysts, providing a 30.5% overall yield under optimized conditions (45–55°C, 10–50 psi). Excessive catalyst loading (>20%) or elevated pressure (>50 psi) leads to over-reduction or decomposition.

Benzylation Efficiency

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (CDCl3, 400 MHz): Key peaks include δ 7.23–7.29 (m, 5H, benzyl aromatic protons), 3.48–3.55 (m, 4H, spirocyclic CH2), and 1.46–1.76 (m, 6H, cyclohexane CH2).

  • Mass Spectrometry : m/z 275.2 [M+H]+ for the free base, consistent with C16H22N2O2.

Purity and Salt Formation

The dihydrochloride salt is precipitated by treating the free base with HCl in ethyl acetate, yielding a white crystalline solid with >98% purity (HPLC).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Cyclization (Boc) Raney Ni, 45–55°C, 10–50 psi30.5%Scalable, robustLow yield, Boc deprotection required
Reductive Amination LiAlH4, THF, 0–25°C42%Direct dihydrochloride formationSensitivity to moisture
Benzylation BnBr, acetonitrile, 60°C75%High selectivityRequires excess reagent

Industrial Considerations and Challenges

  • Cost Efficiency : Raney nickel is cost-effective but requires careful handling due to pyrophoric properties.

  • Byproduct Management : Over-reduction during hydrogenation generates des-benzyl analogs, necessitating rigorous purification.

  • Storage : The dihydrochloride salt is hygroscopic and must be stored under inert atmosphere at 2–8°C .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic compound with potential applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest for researchers exploring therapeutic agents and chemical synthesis.

Chemistry

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride serves as a building block in the synthesis of more complex molecules. Its spirocyclic structure is advantageous for creating novel compounds in organic chemistry. It has been utilized in the synthesis of other spirocyclic derivatives and has shown potential as a precursor in the development of specialty chemicals.

Biology

The compound has been investigated for its biological activity , particularly in relation to its interaction with various molecular targets. Notably, it has been studied for its ability to inhibit RIPK1 (Receptor Interacting Protein Kinase 1), which is involved in necroptosis—a form of programmed cell death that can contribute to inflammation and neurodegenerative diseases .

Biological Mechanism

  • Target : RIPK1
  • Action : Inhibition of RIPK1 kinase activity leads to reduced inflammation and cell death associated with various diseases.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent , particularly in treating neurological disorders and inflammatory conditions. Its low toxicity profile makes it a promising candidate for drug development .

Therapeutic Properties

  • Bronchodilator Activity : Demonstrated effectiveness in inhibiting bronchospasm induced by histamine or serotonin.
  • Analgesic Effects : Shown to increase pain perception thresholds significantly in animal models .
  • Anti-inflammatory Properties : Exhibited significant inhibition of inflammation in experimental models .

Case Studies and Research Findings

  • Inhibition of RIPK1 :
    • A study demonstrated that 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride effectively inhibits RIPK1 activity with an IC50 value indicative of its potency .
  • Bronchodilator Effects :
    • Research involving animal models showed that administration of the compound resulted in complete inhibition of bronchospasm at doses as low as 0.5 mg/kg .
  • Anti-inflammatory Studies :
    • Experimental studies on rat paw edema indicated significant anti-inflammatory effects when administered orally over a three-day period .

Mechanism of Action

The mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₂₂Cl₂N₂
  • Molecular Weight : 313.26 g/mol (calculated for free base: C₁₅H₂₀N₂ + 2HCl)
  • Hazards : Classified as acute toxicity (oral, dermal, and inhalation; Category 5) with hazard statements H303, H313, and H333 .
  • Storage : Requires inert atmosphere and room temperature to maintain stability .

Its synthesis involves spirocyclization strategies, as noted in supplier catalogs (e.g., J&K Scientific offers 95% purity under CAS 336191-15-2) .

Comparison with Similar Compounds

The structural and functional analogs of 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride include derivatives with varying substituents, counterions, or functional groups. Below is a comparative analysis based on available

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride 1159826-27-3 C₁₅H₂₂Cl₂N₂ 313.26 Benzyl, Cl⁻ Solid
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride 1489508-12-4 C₉H₂₀Cl₂N₂ 227.17 Methyl, Cl⁻ Solid
8-Benzyl-2,8-diazaspiro[4.5]decane 336191-15-2 C₁₅H₂₀N₂ 228.33 Benzyl Liquid/Oil
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione 1463-48-5 C₁₅H₁₈N₂O₂ 258.32 Benzyl, dione groups Solid
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate N/A C₁₈H₂₄N₂O₂ 300.40 Ethyl, benzyl ester Solid

Key Observations :

  • The dihydrochloride salts (e.g., 8-Benzyl and 8-Methyl derivatives) exhibit higher molecular weights due to chloride counterions, enhancing solubility in polar solvents .
  • The dione derivative (CAS 1463-48-5) introduces ketone groups, altering electronic properties and reducing basicity compared to the parent amine .

Hazard Profiles

Compound Name GHS Classification Hazard Statements
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride Acute Toxicity (Category 5) H303, H313, H333
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride Skin/Eye Irritant H315, H319
8-Benzyl-2,8-diazaspiro[4.5]decane No data N/A
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate Not classified N/A

Key Observations :

  • The benzyl dihydrochloride compound poses broader acute toxicity risks compared to the methyl analog, which is primarily an irritant .
  • Limited hazard data exist for non-salt derivatives (e.g., free base or ester forms), suggesting lower immediate risks .

Biological Activity

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antioxidant effects, anticancer activity, and interactions with various biological targets.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic amines, characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula is C15H22N2C_{15}H_{22}N_2, and it features two nitrogen atoms within the spiro structure, which are crucial for its interaction with biological targets.

1. Antioxidant Activity

Research indicates that 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride exhibits notable antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays, highlighting its potential as a protective agent against oxidative damage .

2. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly through its influence on apoptosis in cancer cells. Studies have shown that derivatives of diazaspiro compounds can induce apoptosis in hypopharyngeal tumor cell lines (FaDu) more effectively than traditional chemotherapeutics such as bleomycin . The spirocyclic structure enhances binding affinity to cellular targets involved in cancer progression.

Study Cell Line Effect Reference
1FaDuInduces apoptosis
2VariousInhibits IKKb activity

3. Cholinesterase Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function in neurodegenerative conditions . The structure-activity relationship (SAR) indicates that the presence of nitrogen atoms is vital for selective inhibition.

Case Studies

Several studies have explored the biological activity of related compounds within the diazaspiro family:

  • Study on Neuroprotective Effects : A derivative of 8-Benzyl-2,8-diazaspiro[4.5]decane was tested for neuroprotective effects against oxidative stress-induced neuronal cell death. Results indicated a significant reduction in cell death compared to untreated controls, suggesting therapeutic potential in neurodegenerative diseases.
  • Antimicrobial Activity : Compounds derived from 2-arylidine-1-thia-4-azaspiro[4.5]decane exhibited antimicrobial properties against various fungal strains, providing insights into the broader applicability of spirocyclic compounds in treating infections .

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